molecular formula C9H12O2S B8374756 2-[4-(Methylthio)phenoxy]ethanol

2-[4-(Methylthio)phenoxy]ethanol

Cat. No. B8374756
M. Wt: 184.26 g/mol
InChI Key: CIGKXQGMJPHOIE-UHFFFAOYSA-N
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Patent
US04895840

Procedure details

A mixture of 105.46 g (0.753 mole) of 4-(methylthio)phenol, 62.0 g (0.772 mole) of 2-chloroethanol and 105 g (0.761 mole) of potassium carbonate in approximately one liter of acetonitrite was refluxed overnight. The cooled mixture was filtered, and the solvent was removed in vacuo to give a solid. This was recrystallized from diethyl ether-hexane to give 39.59 g (28.6%) of the product as a white, crystalline solid, mp 55°-56° C.
Quantity
105.46 g
Type
reactant
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Yield
28.6%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.Cl[CH2:11][CH2:12][OH:13].C(=O)([O-])[O-].[K+].[K+]>>[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH2:11][CH2:12][OH:13])=[CH:5][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
105.46 g
Type
reactant
Smiles
CSC1=CC=C(C=C1)O
Name
Quantity
62 g
Type
reactant
Smiles
ClCCO
Name
Quantity
105 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The cooled mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
This was recrystallized from diethyl ether-hexane

Outcomes

Product
Name
Type
product
Smiles
CSC1=CC=C(OCCO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 39.59 g
YIELD: PERCENTYIELD 28.6%
YIELD: CALCULATEDPERCENTYIELD 28.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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